2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5/c1-16(27)25-9-7-24(8-10-25)13-18-12-20(28)21(31-3)14-26(18)15-22(29)23-17-5-4-6-19(11-17)30-2/h4-6,11-12,14H,7-10,13,15H2,1-3H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCLNMQQFFNTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM.
Biochemical Pathways
The activation or blockade of α1-ARs is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. The compound’s interaction with α1-ARs can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially affecting conditions such as hypertension, cardiac arrhythmias, and others.
Biological Activity
The compound 2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(3-methoxyphenyl)acetamide (CAS No. 921477-93-2) is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a piperazine ring, a pyridine ring, and an acetamide group. The presence of methoxy and acetyl substituents enhances its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O4 |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 921477-93-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting signal transduction and gene expression.
- Receptor Modulation : It may act as a ligand for certain receptors, modulating their activity and leading to downstream biological effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. For instance, the presence of the piperazine moiety is known to enhance antibacterial activity against various strains of bacteria, including resistant strains.
Anticancer Properties
Research has shown that similar compounds can induce apoptosis in cancer cells through the modulation of apoptotic pathways. The ability to interact with cellular receptors involved in cancer progression suggests that this compound may possess anticancer properties.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of derivatives similar to this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential use in antibiotic formulations.
- Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of related compounds on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, indicating promising anticancer effects.
Pharmacological Profile
The pharmacological profile includes:
- Absorption : High lipophilicity suggests good oral bioavailability.
- Distribution : Predicted to cross the blood-brain barrier due to its structural characteristics.
- Metabolism : Likely metabolized by liver enzymes, with potential for drug-drug interactions.
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest low toxicity levels; however, comprehensive studies are required to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
